molecular formula C22H22FN3O2 B2711095 N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-48-1

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2711095
CAS No.: 946322-48-1
M. Wt: 379.435
InChI Key: BDSPCTRHSMIIGY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide and its derivatives have been the subject of scientific research due to their potential in various applications, notably in medicinal chemistry. The compound is part of a broader category of heterocyclic compounds that have shown significant pharmaceutical importance, especially in the development of new therapeutic agents.

  • Synthesis of Derivatives

    Research has focused on synthesizing various derivatives of this compound to explore its biological activities. For instance, the synthesis of pyrrolo[1,2-b]pyridazine derivatives has been achieved through a novel method, highlighting the compound's versatility as a precursor for further chemical transformations (Sagyam et al., 2009). Additionally, the creation of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives has been documented, emphasizing the compound's utility in generating a variety of biologically active molecules (Hafiz et al., 2011).

  • Anticancer and Antimicrobial Activities

    Some derivatives have been synthesized with potential anticancer activity, as shown through molecular docking studies to identify compounds with antioxidant activity (Mehvish & Kumar, 2022). Another study reported the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, underscoring the potential of these derivatives in antimicrobial therapy (Sarvaiya et al., 2019).

Chemical Properties and Interaction Studies

  • Chemical Transformations

    The compound's structure allows for significant chemical transformations, leading to the development of novel heterocyclic systems with expected biological activities. These transformations are crucial for creating new molecules with potential therapeutic applications (Abubshait, 2007).

  • Interaction with Biological Targets

    Research has also explored the interaction of derivatives with specific biological targets, such as benzodiazepine receptors. This highlights the potential of these compounds in modulating receptor activity, which could be beneficial in developing new drugs for neurological disorders (Barlin et al., 1996).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-5-8-17(9-6-15)20-11-12-22(28)26(25-20)13-3-4-21(27)24-18-10-7-16(2)19(23)14-18/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSPCTRHSMIIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.